molecular formula C16H15NO2 B11865786 6-Methoxy-2-(3-methoxyphenyl)-1H-indole CAS No. 91444-11-0

6-Methoxy-2-(3-methoxyphenyl)-1H-indole

Cat. No.: B11865786
CAS No.: 91444-11-0
M. Wt: 253.29 g/mol
InChI Key: VUKFKULYTIUMDB-UHFFFAOYSA-N
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Description

6-Methoxy-2-(3-methoxyphenyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxy group at the 6th position and another methoxy group attached to a phenyl ring at the 2nd position of the indole structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(3-methoxyphenyl)-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis is a well-known method that can be employed. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(3-methoxyphenyl)-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydroindoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Methoxy-2-(3-methoxyphenyl)-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(3-methoxyphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-phenethyl-4H-chromen-4-one
  • 6-Methoxy-2-(3-methoxyphenyl)-1-benzopyran-4-one

Uniqueness

6-Methoxy-2-(3-methoxyphenyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

91444-11-0

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

6-methoxy-2-(3-methoxyphenyl)-1H-indole

InChI

InChI=1S/C16H15NO2/c1-18-13-5-3-4-11(8-13)15-9-12-6-7-14(19-2)10-16(12)17-15/h3-10,17H,1-2H3

InChI Key

VUKFKULYTIUMDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C3=CC(=CC=C3)OC

Origin of Product

United States

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